molecular formula C20H32O4 B032345 6-trans-12-epi-Leukotriene B4 CAS No. 71548-19-1

6-trans-12-epi-Leukotriene B4

Cat. No.: B032345
CAS No.: 71548-19-1
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-CTOJTRLNSA-N
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Properties

IUPAC Name

(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-CTOJTRLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315522
Record name 6-trans-12-epi-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-trans-12-epi-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71548-19-1
Record name 6-trans-12-epi-LTB4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71548-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-trans-12-epi-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-trans-12-epi-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-trans-12-epi-Leukotriene B4 contribute to inflammation?

A: this compound is an arachidonic acid metabolite produced by inflammatory cells like human granulocytes and mouse peritoneal cells when stimulated with Phospholipase C (PLC) from Pseudomonas aeruginosa [, ]. This bacterial PLC acts as a potent inflammatory agent, triggering the release of this compound alongside other inflammatory mediators like Leukotriene B4, 5-hydroxyeicosatetraenoic acid (5-HETE), prostaglandin E2 (PGE2), and thromboxane B2 []. This collective release of inflammatory mediators contributes to the overall inflammatory response.

Q2: Does inhibiting arachidonic acid metabolism affect this compound production?

A: Yes, pre-treating human granulocytes and mouse peritoneal cells with inhibitors of arachidonic acid metabolism like nordihydroguaiaretic acid (a lipoxygenase inhibitor) and indomethacin (a cyclooxygenase inhibitor) significantly reduces the production of this compound and other related metabolites when stimulated with PLC []. This finding suggests that this compound production is dependent on the arachidonic acid metabolic pathway.

Q3: Is there a link between this compound and specific diseases?

A: Research suggests a potential link between this compound and Immune Thrombocytopenia (ITP). A study observed elevated plasma levels of this compound in ITP patients compared to healthy individuals []. Furthermore, they found a positive correlation between this compound levels and the abundance of the bacterial genus Cupriavidus in the gut microbiome []. This correlation hints at a possible interplay between gut microbiota, this compound, and the development of ITP, warranting further investigation.

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